molecular formula CClF3S2 B14653926 (Chlorodisulfanyl)(trifluoro)methane CAS No. 53268-50-1

(Chlorodisulfanyl)(trifluoro)methane

Cat. No.: B14653926
CAS No.: 53268-50-1
M. Wt: 168.6 g/mol
InChI Key: JVDVTDLDMFKWHY-UHFFFAOYSA-N
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Description

(Chlorodisulfanyl)(trifluoro)methane is an organosulfur compound with the molecular formula CF3SSCl It is characterized by the presence of a trifluoromethyl group (CF3) attached to a disulfanyl group (SS) and a chlorine atom (Cl)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodisulfanyl)(trifluoro)methane typically involves the reaction of trifluoromethanesulfenyl chloride (CF3SCl) with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form trifluoromethanesulfonyl chloride (CF3SO2Cl) and other sulfur-containing compounds.

    Reduction: Reduction of this compound can lead to the formation of trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S).

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Trifluoromethanesulfonyl chloride (CF3SO2Cl)

    Reduction: Trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S)

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(Chlorodisulfanyl)(trifluoro)methane has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Chlorodisulfanyl)(trifluoro)methane involves the interaction of its functional groups with target molecules. The trifluoromethyl group (CF3) is highly electronegative, which can influence the reactivity and stability of the compound. The disulfanyl group (SS) can undergo redox reactions, while the chlorine atom (Cl) can participate in substitution reactions. These interactions can lead to the formation of various products with different chemical and biological properties.

Comparison with Similar Compounds

  • Trifluoromethanesulfenyl chloride (CF3SCl)
  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)
  • Trifluoromethyl disulfide (CF3SSCF3)

Comparison:

  • Trifluoromethanesulfenyl chloride (CF3SCl): This compound is similar in structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to (Chlorodisulfanyl)(trifluoro)methane.
  • Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is an oxidized form and is more reactive in oxidation reactions. It is commonly used as a sulfonating agent.
  • Trifluoromethyl disulfide (CF3SSCF3): This compound has two trifluoromethyl groups and is more stable. It is used as a reagent in organic synthesis for the introduction of trifluoromethyl groups.

This compound stands out due to its unique combination of functional groups, making it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

53268-50-1

Molecular Formula

CClF3S2

Molecular Weight

168.6 g/mol

IUPAC Name

trifluoromethylsulfanyl thiohypochlorite

InChI

InChI=1S/CClF3S2/c2-7-6-1(3,4)5

InChI Key

JVDVTDLDMFKWHY-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SSCl

Origin of Product

United States

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